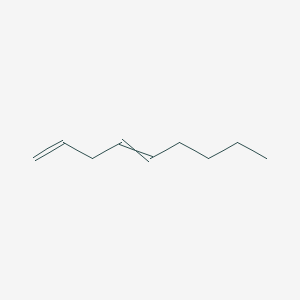
Nona-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-1,4-diene is an organic compound classified as a diene, which means it contains two double bonds. The structure of this compound consists of a nine-carbon chain with double bonds located at the first and fourth carbon atoms. This compound is part of the larger family of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating single and double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-1,4-diene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of organohalides. One common method involves the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) followed by dehydrohalogenation . Another approach is the acid-catalyzed double dehydration of diols, which involves removing water molecules from the diol to form the diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the formation of the desired diene. For example, the use of cobalt-catalyzed hydrovinylation reactions has been explored for the efficient production of dienes .
Chemical Reactions Analysis
Types of Reactions
Nona-1,4-diene undergoes various chemical reactions, including:
Addition Reactions: These include 1,2- and 1,4-addition reactions with strong acids like hydrogen bromide (HBr).
Diels-Alder Reactions: This reaction involves the diene reacting with a dienophile to form a six-membered ring.
Common Reagents and Conditions
Hydrogen Bromide (HBr): Used in addition reactions to form bromoalkenes.
Dienophiles: Compounds with a double or triple bond that react with dienes in Diels-Alder reactions.
Catalysts: Such as cobalt complexes, which facilitate hydrovinylation reactions.
Major Products Formed
Bromoalkenes: From addition reactions with HBr.
Cyclohexenes: From Diels-Alder reactions with various dienophiles.
Scientific Research Applications
Nona-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Nona-1,4-diene in chemical reactions involves the formation of resonance-stabilized carbocations during addition reactions. In the case of Diels-Alder reactions, the diene must adopt an s-cis conformation to react with the dienophile, leading to the formation of new sigma bonds and a cyclic product .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar structure but different reactivity due to the presence of a methyl group.
Uniqueness
Nona-1,4-diene is unique due to its longer carbon chain and the specific positioning of its double bonds, which confer distinct reactivity and stability compared to shorter dienes like 1,3-butadiene .
Properties
CAS No. |
60835-96-3 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
nona-1,4-diene |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,7,9H,1,4-6,8H2,2H3 |
InChI Key |
ZHDCVEXTJJYIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















